molecular formula C15H18N4OS B276506 6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276506
M. Wt: 302.4 g/mol
InChI Key: QJSNHAUXXJLJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

The potential applications of 6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are diverse. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In environmental science, it has been studied for its potential to remove heavy metals from contaminated soil and water.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of cell growth and division. This mechanism of action makes it a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that 6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have various biochemical and physiological effects on the body. In cancer cells, it can induce apoptosis, which is a process of programmed cell death. It can also inhibit the growth and division of cancer cells by blocking the activity of certain proteins. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease, it has been studied for its potential to prevent the accumulation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target certain enzymes and proteins, which can lead to more accurate and effective results. However, one of the limitations is its potential toxicity, which can pose a risk to researchers and lab animals.

Future Directions

There are several future directions for the study of 6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential applications in other fields, such as materials science and energy storage. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which can pave the way for the development of new drugs and therapies.
Conclusion
In conclusion, 6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in scientific research. Its potential applications in medicine, agriculture, and environmental science make it a valuable compound for further investigation. However, more studies are needed to fully understand its mechanism of action and potential side effects, which can lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. One of the most common methods involves the reaction of 2-ethylphenylhydrazine with 2-methylpropanal in the presence of sulfuric acid, followed by the addition of thiourea and sodium hydroxide. The resulting product is then treated with chloroacetic acid to obtain the final compound.

properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-4-20-12-8-6-5-7-11(12)14-18-19-13(9-10(2)3)16-17-15(19)21-14/h5-8,10H,4,9H2,1-3H3

InChI Key

QJSNHAUXXJLJCK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC(C)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC(C)C

Origin of Product

United States

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